
Alisol K 23-acetate
Übersicht
Beschreibung
Alisol K 23-acetate is not directly mentioned in the provided papers. However, the papers do discuss closely related compounds, alisol A 24-acetate (24A) and alisol B 23-acetate (23B), which are abundant in Rhizoma alismatis. These compounds have been studied for their biological activity, particularly their effects on human renal proximal tubular (HK-2) cells. The research indicates that these compounds can induce apoptosis and nephrotoxicity by activating autophagy and affecting the PI3K/Akt/mTOR signaling pathway .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of alisol A (23, 24)-acetonide 11-monobromoacetate, a derivative of alisol A, was established through X-ray crystallography. This technique allowed for the precise determination of the compound's structure, which is crucial for understanding its chemical behavior and biological activity. The least-squares method was used to distinguish real atoms from spurious peaks, demonstrating the compound's structure .
Chemical Reactions Analysis
The provided papers do not offer detailed information on the chemical reactions specific to this compound. However, the biological activity of similar compounds, alisol A 24-acetate and alisol B 23-acetate, suggests that they can interact with cellular components to induce autophagy and apoptosis. These interactions are likely due to the compounds' ability to modulate signaling pathways within the cell .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the structural analysis of related alisol compounds through X-ray crystallography implies that these compounds have specific physical characteristics that can be determined through such analytical methods. The chemical properties, such as reactivity and biological activity, are inferred from the compounds' effects on cellular pathways and processes like autophagy, apoptosis, and the PI3K/Akt/mTOR signaling pathway .
Wissenschaftliche Forschungsanwendungen
Chemical Stability and Structural Studies :
- Alisol A 24-acetate and 23-acetate, closely related to Alisol K 23-acetate, demonstrate instability in certain solvents, undergoing transformation and deacetylation. Understanding their stability is crucial for quality control in medicinal applications (Makabel et al., 2008).
Protostane-Type Triterpenes Discovery :
- This compound is among several new protostane-type triterpenes identified in Alismatis Rhizoma, contributing to the growing knowledge of chemical constituents in traditional Chinese medicine (Yoshikawa et al., 1999).
Antibacterial Properties :
- Research indicates that certain alisol compounds, including this compound derivatives, exhibit potent antibacterial effects against antibiotic-resistant strains, highlighting their potential in combating bacterial infections (Jin et al., 2012).
Cholesterol-Lowering Effects :
- Alisol acetates, related to this compound, have been found to lower cholesterol levels in hyperlipidemic mice. They inhibit the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism (Xu et al., 2016).
Anti-complementary Activity :
- Some alisol compounds, including this compound, display anti-complement activity, which can be therapeutically relevant in managing inflammatory and immune-related diseases (Lee et al., 2003).
Impact on Lipid Metabolism :
- Alisol compounds, including those related to this compound, show promise in regulating lipid metabolism. This aspect is crucial for developing treatments for conditions like hyperlipidemia (Zhang et al., 2017).
Antiplasmodial Activity :
- Certain alisol compounds, including this compound, have been identified to possess antiplasmodial activity, making them potential candidates for malaria treatment (Adams et al., 2011).
Quality Control and Standardization :
- The quantification and standardization of alisol compounds, including this compound, are crucial for ensuring the quality and efficacy of traditional Chinese medicines containing these components (JianFang et al., 2014).
Wirkmechanismus
Target of Action
Alisol K 23-acetate, a triterpenoid compound, primarily targets the Farnesoid X receptor (FXR) . FXR plays a pivotal role in regulating renal function . Other protein targets have been proposed for these natural products, including soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .
Mode of Action
This compound interacts with its targets and induces changes in their activity. It can activate renal FXR and induce FXR downstream gene expression in the kidney . This interaction results in significant changes in the cellular environment, leading to various pharmacological effects.
Biochemical Pathways
The activation of FXR by this compound affects several biochemical pathways. It leads to the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, the disruption of calcium homeostasis induces endoplasmic reticulum stress and unfolded protein responses in treated cells .
Pharmacokinetics
A uflc/ms/ms method has been developed for the simultaneous quantitation of related compounds, alisol a and alisol b 23-acetate, in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
The activation of FXR by this compound results in various molecular and cellular effects. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in mice . This is reflected by improved renal function, reduced renal tubular apoptosis, ameliorated oxidative stress, and suppressed inflammatory factor expression .
Eigenschaften
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(1S,2R,4S,6R,10S,11S,16R)-1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl]butyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O6/c1-17(14-20(36-18(2)33)26-28(5,6)38-26)32-22-15-19(34)25-29(7)12-11-23(35)27(3,4)21(29)10-13-30(25,8)31(22,9)16-24(32)37-32/h15,17,20-21,24-26H,10-14,16H2,1-9H3/t17-,20+,21+,24+,25+,26-,29+,30+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJREHQYYSZHDT-URRJHNPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C23C(O2)CC4(C3=CC(=O)C5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)[C@@]23[C@@H](O2)C[C@]4(C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)


![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
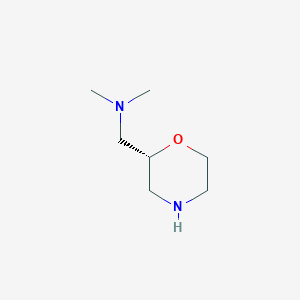
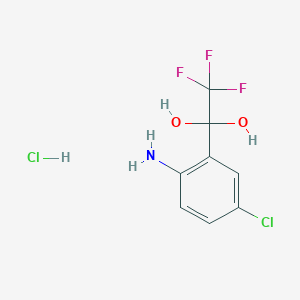

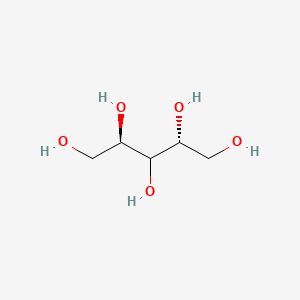
![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
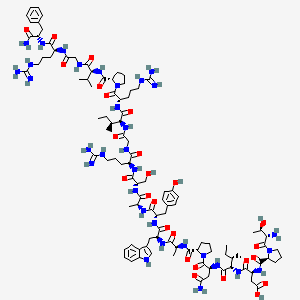
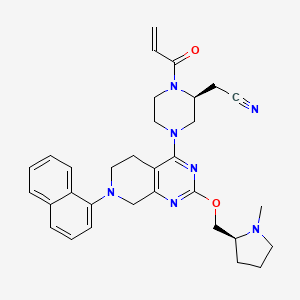
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)